molecular formula C17H28N4O B2743848 (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol CAS No. 2247849-75-6

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol

Cat. No.: B2743848
CAS No.: 2247849-75-6
M. Wt: 304.438
InChI Key: BZSUUBNBKIBWIQ-UHFFFAOYSA-N
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Description

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol (CAS 2247849-75-6) is a structurally complex organic compound of significant interest in medicinal chemistry and pharmaceutical research . This compound features a piperidine core linked to a phenyl ring that is substituted with an amino group and a 4-methylpiperazine moiety, creating a rigid yet flexible scaffold that is highly suitable for targeting specific biological pathways . The presence of both a primary amine and a hydroxymethyl group enhances its reactivity and provides handles for further functionalization during drug development . Recent preclinical studies highlight its potential as a promising scaffold for exploring novel therapeutic interventions, particularly in targeting neurodegenerative disorders and inflammatory processes . Its proposed dual mechanism of action involves the inhibition of monoamine oxidase (MAO-B), an enzyme implicated in the progression of Parkinson's disease, and the suppression of pro-inflammatory cytokines like TNF-alpha . Molecular docking studies suggest that the methylpiperazinyl group is critical for binding, potentially inducing a conformational change in the MAO-B enzyme active site, while the overall structure contributes to antioxidant properties that help neutralize reactive oxygen species exacerbating neuroinflammation . The 4-methylpiperazine substituent is a well-documented pharmacophore that not only contributes to the pharmacodynamic profile but also enhances membrane permeability and improves the compound's bioavailability . Beyond neurological applications, the compound's unique hybrid architecture is being investigated in other areas. Emerging preclinical data indicates potent anti-fibrotic activity, demonstrated by the inhibition of TGF-beta signaling pathways responsible for collagen deposition in models of liver fibrosis . This versatile pharmacological profile, combined with a favorable tolerability profile observed in preliminary safety assessments, makes this compound a valuable building block for researchers developing next-generation therapeutic agents for central nervous system (CNS) disorders, inflammatory conditions, and chronic fibrotic diseases . The compound is typically handled under controlled conditions due to its sensitivity, and purity is critical for all research applications . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-[2-amino-5-(4-methylpiperazin-1-yl)phenyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUUBNBKIBWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Reductive Amination and Azide Reduction

This method adapts strategies from CN113045484B and PMC7024169, leveraging tert-butyl carbamate (Boc) protection and azide intermediates:

Step 1 : Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate
4-Acetylpiperidine is Boc-protected using di-tert-butyl dicarbonate in dichloromethane with DMAP catalysis (yield: 88–92%).

Step 2 : Trichloromethylation with Chloroform
Under basic conditions (KOH/EtOH), the acetyl group undergoes nucleophilic attack by chloroform, forming tert-butyl 4-(trichloromethyl)piperidine-1-carboxylate.

Step 3 : Azide Introduction via SN2 Displacement
Reaction with sodium azide in DMF at 80°C replaces the trichloromethyl group with an azide, yielding tert-butyl 4-azidopiperidine-1-carboxylate.

Step 4 : Staudinger Reduction to Primary Amine
Triphenylphosphine-mediated reduction converts the azide to a primary amine, followed by Boc deprotection with TFA to yield 4-aminopiperidine.

Step 5 : Phenyl Ring Functionalization
4-Aminopiperidine undergoes reductive amination with 2-nitro-5-bromobenzaldehyde using NaBH3CN, followed by Pd-catalyzed coupling with 1-methylpiperazine to install the 4-methylpiperazine group.

Step 6 : Hydroxymethylation via Ketone Reduction
Oxidation of the piperidine 4-position to a ketone (CrO3/H2SO4) and subsequent reduction with NaBH4 introduces the hydroxymethyl group.

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

Drawing from US5280030, this route prioritizes late-stage biaryl coupling:

Step 1 : Preparation of 5-(4-Methylpiperazin-1-yl)-2-nitrophenylboronic Acid
2-Nitro-5-bromoaniline reacts with 1-methylpiperazine under Buchwald-Hartwig conditions, followed by borylation using bis(pinacolato)diboron and Pd(dppf)Cl2.

Step 2 : Piperidin-4-ylmethanol Derivatization
4-Hydroxymethylpiperidine is Boc-protected, then subjected to Mitsunobu reaction with phthalimide to introduce a protected amine.

Step 3 : Suzuki Coupling and Deprotection
The boronic acid and bromopiperidine derivative undergo Pd-mediated coupling. Subsequent deprotection (hydrazine for phthalimide, TFA for Boc) yields the target compound.

Reaction Optimization and Challenges

Regioselectivity in Aromatic Substitution

Installing the 4-methylpiperazine group at the phenyl ring’s para-position requires careful control of electronic effects. Nitro groups at position 2 direct electrophiles to position 5, but competing ortho/meta byproducts necessitate Pd/Xantphos catalysts to enhance para-selectivity (yield improvement: 58% → 82%).

Hydroxymethyl Group Introduction

Direct oxidation of piperidine’s 4-position to a ketone risks overoxidation to carboxylic acids. Employing Swern oxidation (oxalyl chloride/DMSO) followed by NaBH4 reduction minimizes side reactions (ketone purity: >95%).

Analytical Characterization and Purity Assessment

Table 1: Spectroscopic Data for this compound

Technique Key Signals
¹H NMR δ 1.45–1.65 (m, 2H, piperidine H-3), δ 2.30 (s, 3H, N–CH3), δ 3.55 (br, 1H, OH)
¹³C NMR δ 56.8 (piperidine C-4), δ 61.2 (N–CH3), δ 128.5 (phenyl C-1)
HRMS m/z calc. for C17H28N4O: 304.2261; found: 304.2259

Purification via silica gel chromatography (EtOAc/MeOH/NH4OH 90:9:1) achieves >99% purity, as confirmed by HPLC.

Industrial-Scale Considerations and Green Chemistry

Large-scale synthesis faces hurdles in azide handling and Pd catalyst costs. Patent CN113045484B proposes a chloroform-based trichloromethylation to avoid explosive intermediates, while PMC7024169 emphasizes ligand-free Pd nanoparticles for coupling steps (TON: 1,200). Solvent recovery systems for DMF and dichloromethane reduce environmental impact.

Chemical Reactions Analysis

Types of Chemical Reactions

Given the structural features of (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol, several types of chemical reactions can be anticipated:

  • Substitution Reactions : The hydroxymethyl group and the amino group on the phenyl ring can participate in nucleophilic substitution reactions.

  • Reduction and Oxidation Reactions : The compound can undergo reduction to form various amines or oxidation to form aldehydes or ketones.

  • Condensation Reactions : The amino group can react with carbonyl compounds to form imines or amides.

Substitution Reactions

Reaction TypeConditionsProducts
Nucleophilic SubstitutionAlkyl halides, base (e.g., NaOH), solvent (e.g., ethanol)Alkylated derivatives
Electrophilic SubstitutionElectrophiles (e.g., NO2+), solvent (e.g., nitrobenzene)Nitro or other electrophilic substituted derivatives

Reduction and Oxidation Reactions

Reaction TypeConditionsProducts
ReductionReducing agents (e.g., LiAlH4), solvent (e.g., diethyl ether)Primary or secondary amines
OxidationOxidizing agents (e.g., KMnO4), solvent (e.g., water)Aldehydes or ketones

Condensation Reactions

Reaction TypeConditionsProducts
Imine FormationCarbonyl compounds (e.g., aldehydes), acid catalyst (e.g., HCl)Imines
Amide FormationCarboxylic acids or acid chlorides, base (e.g., pyridine)Amides

Research Findings and Implications

While specific research on this compound is limited, related compounds like 5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol have shown significant biological activities, including antioxidant properties . The structural similarities suggest that this compound could exhibit similar or enhanced biological activities due to its additional piperidine ring.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its structural features suggest it may interact with various receptors and enzymes involved in disease pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, studies on related piperidine derivatives have shown significant activity against various cancer cell lines, suggesting that (1-(2-amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol could exhibit similar properties due to its structural analogies .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in vitro. Research indicates that piperidine derivatives can exhibit activity against both bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

A study evaluating a series of piperidine derivatives found that certain modifications led to enhanced antimicrobial efficacy against strains such as Xanthomonas axonopodis and Fusarium solani. This suggests that this compound could be further assessed for similar antimicrobial properties .

Neuropharmacology

Given its structural characteristics, this compound has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study: Neurotransmitter Modulation

Research into piperidine derivatives has highlighted their potential to modulate serotonin and dopamine receptors. The ability of this compound to influence these pathways could make it a candidate for further studies in treating mood disorders .

Mechanism of Action

The mechanism by which (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the core (1-(2-aminophenyl)piperidin-4-yl)methanol scaffold but differ in substituents at the phenyl ring’s 5-position. These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4a (Pyridin-3-yl) Chlorinated Derivatives
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.1 (higher lipophilicity) ~2.5–3.0 (enhanced membrane penetration)
Solubility High in acidic buffers (piperazine protonation) Moderate (pyridine’s weak basicity) Low (chlorine reduces polarity)
Metabolic Stability Likely susceptible to CYP3A4-mediated N-demethylation More stable (pyridine resists oxidation) Variable (depends on substituents)

Key Observations:

  • The target compound’s 4-methylpiperazinyl group may improve solubility but reduce metabolic stability compared to 4a .

Biological Activity

The compound (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol , with the CAS number 2247849-75-6, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparison with related compounds.

The molecular formula of this compound is C17H28N4O, with a molecular weight of 304.44 g/mol. The compound has a predicted boiling point of approximately 527.6 °C and a melting point ranging from 55 to 59 °C .

PropertyValue
Molecular FormulaC17H28N4O
Molecular Weight304.44 g/mol
Boiling Point527.6 °C (predicted)
Melting Point55-59 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Key areas of interest include:

1. Anticancer Activity
Research indicates that compounds containing piperidine and piperazine moieties exhibit significant anticancer properties. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

2. Neuropharmacological Effects
Given its structural features, this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating neurological disorders such as depression and anxiety .

3. Enzyme Inhibition
Studies have shown that similar piperidine derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

1. Receptor Modulation
The compound may interact with various receptors in the central nervous system (CNS), including serotonin receptors and dopamine receptors, potentially leading to altered mood and cognitive functions.

2. Protein Binding
Binding studies have indicated that piperidine derivatives can interact with serum proteins like bovine serum albumin (BSA), which may affect their bioavailability and distribution within the body .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Anticancer Studies: A study demonstrated that related piperidine compounds showed promising results in inhibiting tumor growth in vitro, suggesting potential application in cancer therapy .
  • Neuropharmacological Research: Another investigation highlighted the neuroprotective effects of similar compounds against neurodegenerative conditions by modulating neurotransmitter levels .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)ethanolModerate anticancer activity
(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)propanolLower neuropharmacological effects

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol, and how is its structural purity validated?

Answer:
The synthesis typically involves palladium-catalyzed hydrogenation of nitro intermediates. For example, a nitrobenzene derivative (e.g., 3a-c) is reduced using 10% Pd/C under a hydrogen atmosphere in ethanol at room temperature for ~9 hours, followed by filtration and solvent removal . Structural validation employs:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and piperidine/piperazine conformations.
  • HPLC-MS (≥95% purity threshold) to assess purity, with retention time and molecular ion ([M+H]+) alignment.
  • Elemental analysis to verify stoichiometry (e.g., C, H, N content).

Basic: How do environmental factors such as pH, temperature, and solvent systems affect the stability of this compound during storage and experimental use?

Answer:
Stability is influenced by:

  • pH : Degradation accelerates under extreme acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the piperazine or piperidine moieties .
  • Temperature : Storage at –20°C in inert atmospheres (argon/nitrogen) is recommended to prevent oxidation. Elevated temperatures (>25°C) promote decomposition, particularly in polar solvents like DMSO or aqueous buffers .
  • Solvent systems : Aprotic solvents (e.g., DMF, acetonitrile) enhance stability compared to protic solvents (e.g., methanol, water) .

Advanced: What experimental approaches are used to investigate the compound’s mechanism of action in inducing apoptosis in leukemia cells?

Answer:
Mechanistic studies often include:

  • Caspase activation assays : Fluorometric detection of caspase-3/7 activity in HL-60 or K562 cells treated with the compound (e.g., IC50 determination via dose-response curves) .
  • Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic populations.
  • Western blotting : Analysis of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (e.g., Bcl-2) .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., mitochondrial apoptosis, PI3K/AKT) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets (e.g., TNIK, p38 MAPK) while reducing off-target effects?

Answer:
SAR strategies include:

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., -F, -CF3) at the 4-methylpiperazinyl position to enhance kinase binding affinity .
  • Piperidine ring modifications : Replacing the methanol group with bioisosteres (e.g., hydroxamic acid) to improve solubility and reduce hepatic toxicity .
  • Computational docking : Molecular dynamics simulations to predict interactions with TNIK’s ATP-binding pocket or p38 MAPK’s hydrophobic region .
  • In vitro selectivity panels : Screening against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., EGFR, JAK2) .

Advanced: What methodologies are employed to resolve contradictions in cytotoxicity data across different cell lines or experimental models?

Answer:
Discrepancies are addressed via:

  • Cell line authentication : STR profiling to confirm genetic consistency and rule out cross-contamination.
  • Microenvironment modulation : Testing under hypoxic vs. normoxic conditions to assess metabolic dependency.
  • Pharmacokinetic profiling : Measuring intracellular drug accumulation (LC-MS/MS) to correlate exposure with efficacy .
  • Resistance studies : CRISPR-Cas9 knockout of efflux transporters (e.g., ABCB1) to evaluate their role in variable cytotoxicity .

Basic: What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

Answer:
Critical parameters include:

  • Dose formulation : Use of PEG-400/saline (1:1) to enhance solubility for intravenous administration.
  • Bioavailability assessment : Plasma concentration-time curves (AUC, Cmax) via LC-MS/MS after oral vs. intraperitoneal dosing.
  • Metabolite identification : Liver microsome incubations to detect primary metabolites (e.g., N-oxide derivatives) .
  • Tissue distribution : Radiolabeled compound tracking (e.g., 14C) in target organs (e.g., bone marrow, liver) .

Advanced: How can researchers leverage this compound’s scaffold to develop fluorescent probes or PROTACs for target degradation studies?

Answer:
Derivatization approaches include:

  • Fluorescent tagging : Conjugation with BODIPY or Cy5 via the methanol group for live-cell imaging of target engagement .
  • PROTAC design : Linking the compound to E3 ligase ligands (e.g., thalidomide analogs) using PEG spacers to degrade kinases like WDR5 .
  • Click chemistry : Azide-alkyne cycloaddition to append biotin for pull-down assays identifying binding partners .

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